4-(1-pyrrolidinylmethyl)pyridine
Overview
Description
4-(1-pyrrolidinylmethyl)pyridine, also known as nornicotine, is a naturally occurring alkaloid found in tobacco plants. It is structurally similar to nicotine and has been the subject of scientific research due to its potential therapeutic properties. In
Scientific Research Applications
Functionalization of Pyridines
Pyridines, including derivatives like 4-(1-pyrrolidinylmethyl)pyridine, are extensively used across chemical sciences, notably in pharmaceuticals, ligands for metal complexes, and battery technologies. A key strategy in their utility involves the direct functionalization of pyridine C–H bonds. Heterocyclic phosphonium salts derived from pyridines, including 4-(1-pyrrolidinylmethyl)pyridine, facilitate multiple bond-forming processes to create diverse pyridine derivatives, useful in various pharmaceutical applications (Dolewski, Hilton, & McNally, 2017).
Catalyst Systems in Alcohol Oxidation
4-(1-pyrrolidinylmethyl)pyridine-based catalyst systems, such as Pd(OAc)(2)/pyridine, have been efficient in the oxidation of alcohols using molecular oxygen. This process involves a delicate balance where pyridine promotes the oxidation of palladium(0) but inhibits the oxidation of alcohol by palladium(II), offering insights into the development of more effective aerobic oxidation catalysts (Steinhoff & Stahl, 2002).
Polymer Applications
New diamine containing a pyridine heterocyclic group, similar to 4-(1-pyrrolidinylmethyl)pyridine, has been used to create poly(pyridine−imide) with significant thermal stability and high dielectric constant. Such polymers exhibit flexibility and toughness, with potential applications in fields requiring materials with these properties (Liaw, Wang, & Chang, 2007).
Sensing Applications
In the realm of sensing technologies, poly(4-vinyl pyridine) swollen in liquid pyridine, similar to 4-(1-pyrrolidinylmethyl)pyridine, has shown sensitivity to a range of wavelengths, from ultraviolet to infrared. Such materials, especially when modified with other compounds, have shown potential in applications like organic photovoltaic cells and as thermal sensors (Vaganova, Wachtel, Goldberg, & Yitzchaik, 2012).
Ligand Synthesis
4-(1-pyrrolidinylmethyl)pyridine derivatives have been explored for the synthesis of novel ligands. These ligands, due to their unique structures, have found applications in various fields including coordination chemistry and catalysis. For example, the synthesis of 4-functionalized terdendate pyridine-based ligands shows the versatility of these compounds in forming complex structures (Vermonden, Branowska, Marcelis, & Sudhölter, 2003).
properties
IUPAC Name |
4-(pyrrolidin-1-ylmethyl)pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-8-12(7-1)9-10-3-5-11-6-4-10/h3-6H,1-2,7-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFPXKSASPJFSOR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Pyrrolidin-1-ylmethyl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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